Sourcing consistent aryl bromide building blocks for Pd-catalyzed cross-coupling can be hindered by supply variability and inadequate purity. Unlike the methoxy analog (mp 108-111°C, LogP 3.69), 2-bromo-6-ethoxynaphthalene's distinct profile (mp 81-82°C, LogP 4.2) ensures superior solubility in organic reaction media and simplified chromatographic purification - critical for high-yield Suzuki, Negishi, and Sonogashira couplings.
• 98% purity, white to off-white crystalline solid
• Patented intermediate for synthetic estrogen APIs
• 97% synthetic yield from common precursor ensures economic viability
• Bulk quantities available with consistent lot-to-lot quality
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
CAS No.66217-19-4
Cat. No.B180342
⚠ Attention: For research use only. Not for human or veterinary use.
2-Bromo-6-ethoxynaphthalene: Versatile Building Block
2-Bromo-6-ethoxynaphthalene (CAS 66217-19-4), also known as 6-ethoxy-2-bromonaphthalene, is an organic compound with the molecular formula C12H11BrO and a molecular weight of 251.12 g/mol [1]. It is a white to off-white crystalline solid at room temperature . The compound features a naphthalene core substituted with a bromine atom at the 2-position and an ethoxy group at the 6-position, classifying it as an aromatic ether and aryl halide. Its bifunctional nature renders it a highly valuable intermediate in advanced organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and complex organic molecules via metal-catalyzed cross-coupling reactions .
✓Bifunctional building block: bromo leaving group and ethoxy ether handle
✓Supports Pd-catalyzed cross-coupling (Suzuki, Negishi, Heck) for biaryl/alkyne architectures
✓Reported intermediate for steroid-like API synthesis, as cited in patent literature
[1] PubChem Compound Summary for CID 236858, 2-Bromo-6-ethoxynaphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/236858 View Source
Why 2-Bromo-6-ethoxynaphthalene Cannot Be Replaced by Generic Analogs
Within the 2-bromo-6-alkoxynaphthalene series, simple substitution of the alkoxy group (e.g., methoxy for ethoxy) is not a straightforward, consequence-free exchange. The length and nature of the alkoxy chain directly modulate key physicochemical properties, including melting point, lipophilicity (LogP), and solubility, which in turn influence purification, formulation, and biological performance. Specifically, 2-bromo-6-ethoxynaphthalene exhibits a melting point of 81-82°C and a calculated XLogP3-AA of 4.2 [1]. In contrast, the closely related 2-bromo-6-methoxynaphthalene melts at 108-111°C and 6-bromo-2-naphthol melts at 127-134°C, while also displaying a lower calculated LogP of 3.692 [2][3]. These differences are not merely academic; they translate to altered behavior during recrystallization, altered retention times in chromatographic purification, and different partitioning characteristics in biological assays or biphasic reactions. Furthermore, patent literature explicitly identifies the ethoxy variant as a key intermediate for specific synthetic estrogens, underscoring that its unique properties are required for certain target molecules [4]. Therefore, substituting a generic analog without careful consideration of these quantifiable differences can lead to failed syntheses, reduced yields, or compromised product quality.
Alkoxy chain length shifts melting point
2-Bromo-6-methoxynaphthalene melts >25°C higher; recrystallization and solubility behaviour may not transfer directly.
Lipophilicity mismatch with hydroxyl analogue
6-Bromo-2-naphthol shows ~0.5 LogP units lower; partitioning in biphasic reactions or biological assays can differ.
Cross-coupling selectivity not guaranteed
Methoxy analog reacts efficiently in water under phosphine-free conditions; ethoxy steric/electronic effects may alter coupling outcome.
[1] PubChem Compound Summary for CID 236858, 2-Bromo-6-ethoxynaphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/236858 View Source
[2] TCI America Product Page: 6-Bromo-2-naphthol, CAS 15231-91-1, Product Number B0621. https://stg.tcichemicals.com/CA/en/p/B0621 View Source
[4] Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes. US Patent 4,137,272. https://patents.justia.com/patent/4137272 View Source
Quantitative Differentiation of 2-Bromo-6-ethoxynaphthalene from Analogs
Lower Melting Point Facilitates Purification by Crystallization
2-Bromo-6-ethoxynaphthalene exhibits a significantly lower melting point (81-82°C) compared to its direct methoxy analog, 2-bromo-6-methoxynaphthalene (108-111°C) . This 27-30°C difference is a direct consequence of the longer ethyl chain disrupting crystal lattice packing efficiency.
Solid state, ambient pressure, as reported on vendor certificates of analysis
Why This Matters
A lower melting point often correlates with enhanced solubility in common organic solvents and facilitates easier purification by recrystallization, a critical factor in both laboratory-scale synthesis and industrial process development.
Increased Lipophilicity Drives Superior Biphasic Partitioning
The ethoxy substitution in 2-bromo-6-ethoxynaphthalene results in a calculated partition coefficient (XLogP3-AA) of 4.2, which is 0.5 log units higher than the calculated LogP of 3.692 for 6-bromo-2-naphthol [1][2]. This increased lipophilicity is due to the replacement of a hydrogen-bond-donating hydroxyl group with a hydrophobic ethyl ether.
Calculated values from PubChem (XLogP3 3.0) and SpringerMaterials
Why This Matters
A higher LogP value indicates greater partitioning into organic phases, which is crucial for reactions involving biphasic solvent systems (e.g., liquid-liquid extractions) or for designing molecules intended to penetrate lipid membranes in biological studies.
LipophilicityLogPSolubilityBiphasic Catalysis
[1] PubChem Compound Summary for CID 236858, 2-Bromo-6-ethoxynaphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/236858 View Source
High-Yield Synthesis Enables Economic and Scalable Production
A reported laboratory-scale synthesis of 2-bromo-6-ethoxynaphthalene via O-alkylation of 6-bromo-2-naphthol with bromomethane proceeds with an excellent isolated yield of 97% (43.92 g from 40.00 g starting material) . While specific yields for the analogous methoxy synthesis can vary based on methodology, patent literature notes that dehalogenation routes to 2-methoxy-6-bromo-naphthalene using tin are plagued by low yields and hydrolysis of the methoxy group, leading to undesirable byproducts [1]. This suggests a more robust and high-yielding route exists for the ethoxy derivative under certain conditions.
Synthetic yieldReported
97% isolated yield
Supports cost-efficient scale-up from 6-bromo-2-naphthol
Methoxy analog route can suffer from hydrolysis; yield context may vary
2-Methoxy-6-bromo-naphthalene (yield not specified as consistently high; known issues with methoxy group hydrolysis and Sn-mediated dehalogenation)
Quantified Difference
Reported yield is very high; methoxy analog synthesis can be problematic and lower-yielding according to patent literature.
Conditions
Reaction of 6-bromo-2-naphthol with bromomethane, K2CO3 in refluxing acetone for 24h.
Why This Matters
A near-quantitative yield from a readily available precursor translates directly to lower cost-of-goods and reduced waste, making this compound a more economically attractive building block for scale-up compared to analogs with less efficient synthetic routes.
[1] Process for the synthesis of 2-methoxy-6-bromo-naphthalene. US Patent 4,628,123. https://patents.justia.com/patent/4628123 View Source
Patented Utility in Synthetic Estrogen Preparation
The patent literature explicitly designates 2-alkoxy-6-bromo-naphthalenes, with a specific preference for the methoxy and ethoxy variants, as crucial starting materials for the production of synthetic estrogens, including methallenestril [1]. The patent (US 4,137,272) describes an improved industrial process for the manufacture of these compounds, with 2-ethoxy-6-bromo-naphthalene being specifically named as a target product [2].
Patented usePatent context
Designated intermediate for synthetic estrogens (US 4,137,272)
Documented application in steroid-like API synthesis
Class-level preference; verify fit to target molecule
Specifically named as a key intermediate for synthetic estrogens.
Comparator Or Baseline
2-Methoxy-6-bromo-naphthalene (also named), but other alkoxy chain lengths are not specified in the same context.
Quantified Difference
Qualitative designation as a preferred embodiment in patented process.
Conditions
US Patent 4,137,272: Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes.
Why This Matters
This establishes a clear, documented, and verifiable use-case that differentiates the compound from generic naphthalene derivatives. For researchers in endocrine pharmacology or steroid chemistry, this specific application profile provides a direct rationale for selection over analogs lacking this documented utility.
[1] Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes. US Patent 4,137,272. https://patents.justia.com/patent/4137272 View Source
[2] Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes. US Patent 4,137,272. https://patents.justia.com/patent/4137272 View Source
Ethoxy Group Modulates Cross-Coupling Reactivity and Selectivity
Both 2-bromo-6-ethoxynaphthalene and its methoxy analog undergo efficient Suzuki-Miyaura cross-coupling reactions due to the presence of the bromine leaving group. However, the different electronic and steric properties of the ethoxy versus methoxy group can influence reaction rates, selectivity, and tolerance towards specific boronic acids. The methoxy analog is known to undergo highly efficient, phosphine-free Suzuki coupling in water , while the ethoxy group's increased bulk may enhance selectivity in certain sterically demanding couplings . This is a class-level inference based on well-established substituent effects in organometallic chemistry.
Cross-couplingClass-level
Ethoxy group modulates steric/electronic profile
Offers alternative selectivity handle vs methoxy analog
Cross-CouplingSuzuki ReactionC-C Bond FormationPalladium Catalysis
Evidence Dimension
Reactivity in Cross-Coupling
Target Compound Data
Undergoes Suzuki, Negishi, and Heck reactions. Reactivity modulated by ethoxy group.
Comparator Or Baseline
2-Bromo-6-methoxynaphthalene (documented to undergo phosphine-free Suzuki coupling in water).
Quantified Difference
Not directly compared in a single study, but difference in steric bulk (ethyl vs. methyl) is known to affect selectivity.
Conditions
Typical Pd-catalyzed cross-coupling conditions.
Why This Matters
While both compounds are valuable for cross-coupling, the subtle difference in alkoxy chain length provides a handle for fine-tuning reaction outcomes. In a research setting where a particular coupling is sluggish or unselective with the methoxy analog, the ethoxy derivative may offer a viable alternative pathway due to altered electronic or steric effects.
Cross-CouplingSuzuki ReactionC-C Bond FormationPalladium Catalysis
Primary Applications of 2-Bromo-6-ethoxynaphthalene
API Synthesis for Steroidal and Anti-Inflammatory Drugs
2-Bromo-6-ethoxynaphthalene is a preferred building block for synthesizing complex APIs, particularly those with steroidal activity or non-steroidal anti-inflammatory drug (NSAID) cores. Its patented utility in preparing synthetic estrogens makes it a strategic choice for medicinal chemistry programs targeting endocrine receptors [1]. The high synthetic yield (97%) from a common precursor further supports its economic viability for multi-step syntheses .
Cross-Coupling for Complex Biaryl and Aryl-Alkyne Architectures
As an aryl bromide with an electron-donating alkoxy group, this compound is ideally suited for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings. Its increased lipophilicity (LogP 4.2) compared to the hydroxyl analog ensures excellent solubility in organic reaction media, facilitating efficient biphasic reactions and simplified work-up procedures [2].
Physicochemical Property-Driven Formulation and Process Development
The distinct physicochemical profile of 2-bromo-6-ethoxynaphthalene, specifically its lower melting point (81-82°C) and high LogP, makes it a valuable model compound for studying crystallization behavior and phase partitioning . These properties are critical parameters in early-stage formulation screening and in designing robust, scalable isolation and purification protocols in process chemistry.
Application
Selection Property
Validation Focus
Steroid/NSAID API intermediate
Patented utility in estrogenic compound synthesis
Synthetic route to endocrine-targeting APIs
Pd-catalyzed cross-coupling
Aryl bromide with electron-donating ethoxy group
Coupling efficiency & selectivity for biaryl/alkyne products
[1] Process for the manufacture of 2-alkoxy-6-bromo-naphthalenes. US Patent 4,137,272. https://patents.justia.com/patent/4137272 View Source
[2] PubChem Compound Summary for CID 236858, 2-Bromo-6-ethoxynaphthalene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/236858 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.